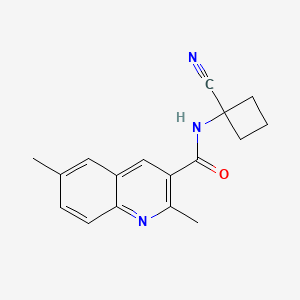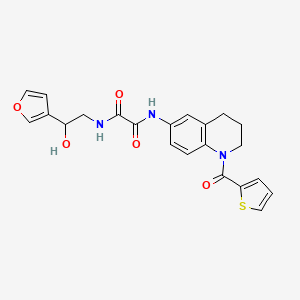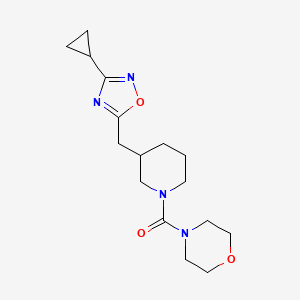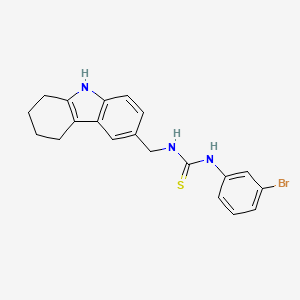
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide, also known as CCDC, is a synthetic compound that has gained interest in the scientific community due to its potential pharmacological applications. CCDC belongs to the class of quinoline carboxamides and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is involved in the regulation of immune function. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been found to activate the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide also exhibits a high degree of selectivity for the CB2 receptor, which reduces the potential for off-target effects. However, N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide. One potential area of research is the development of novel N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide's potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide and its effects on various physiological systems.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the conversion of 2,6-dimethylquinoline to its corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to its acid chloride derivative. The acid chloride is then reacted with N-(1-cyanocyclobutyl)amine to yield N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has also been found to possess analgesic properties by inhibiting the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-4-5-15-13(8-11)9-14(12(2)19-15)16(21)20-17(10-18)6-3-7-17/h4-5,8-9H,3,6-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRKKDBEXIOQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)




![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)